1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The final steps involve the formation of the piperidine ring and the attachment of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- 1-(6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
- 1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Uniqueness: 1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both the cyano and ethyl groups on the quinoline ring, as well as the dimethoxyphenyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure that includes a quinoline ring and a piperidine moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N4O3, with a molecular weight of approximately 444.535 g/mol. The structure features various functional groups, including cyano and methoxy groups, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its interactions with various biological targets.
The mechanisms through which this compound exerts its biological effects are still being elucidated. It is hypothesized that the quinoline moiety may interact with enzymes or receptors involved in critical cellular processes. Studies have employed techniques such as molecular docking simulations and in vitro assays to assess binding affinities and biological responses.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate | Quinoline core, piperidine | Anticancer activity |
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline | Quinazoline core, piperazine | Antimicrobial properties |
2,4-disubstituted pyrimidinyl derivatives | Pyrimidine core | Anticancer and antiviral activity |
Uniqueness: The presence of both cyano and dimethoxyphenyl substituents may enhance solubility and biological activity compared to other similar compounds.
Antimicrobial Properties
In addition to anticancer effects, the compound's structural characteristics suggest potential antimicrobial activity. Quinoline derivatives have been widely studied for their ability to inhibit bacterial growth and combat infections.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds. For example, research conducted by Queener et al. evaluated a similar quinoline derivative as a lipophilic inhibitor of dihydrofolate reductase (DHFR), demonstrating its potential as an anticancer agent by disrupting folate metabolism in cancer cells .
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-23-8-6-20(32-2)14-24(23)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJIDUNDJLUSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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